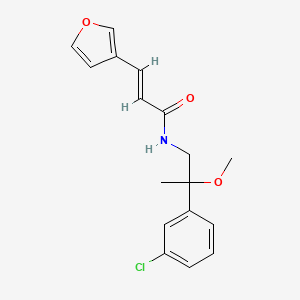

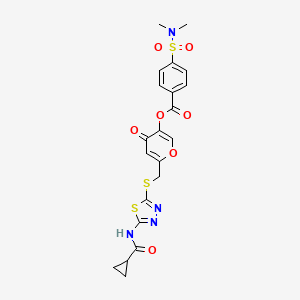

![molecular formula C13H12ClN5O B2871182 6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1070807-25-8](/img/structure/B2871182.png)

6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiproliferative Agents

This compound has been evaluated for its potential as an antiproliferative agent . Studies have shown that derivatives of this compound exhibit moderate to good activity against several cancer cell lines . For instance, certain derivatives have demonstrated potent antiproliferative activity and selectivity between cancer and normal cells, indicating their potential use in cancer therapy .

Apoptosis Induction

Further research into the mechanism of action revealed that some derivatives could induce apoptosis in cancer cells, possibly through the mitochondrial pathway. This involves the activation of caspase-9/3, up-regulation of pro-apoptotic proteins, and down-regulation of anti-apoptotic proteins . Such findings are crucial for developing new cancer treatments that target cell death pathways.

CDK2 Inhibition

The compound’s derivatives have also been investigated as novel CDK2 inhibitors . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. Some derivatives have shown significant inhibitory activity against CDK2, surpassing that of known inhibitors . This opens up possibilities for the development of new anticancer drugs targeting CDK2.

Antimicrobial Activity

The pyrimidine scaffold, which is part of this compound’s structure, has been associated with antimicrobial activity. Derivatives of pyrimidine have been synthesized and tested against various bacterial and fungal strains, showing promising results . This suggests that the compound could serve as a basis for developing new antimicrobial agents.

Antiviral Potential

Research has indicated that pyrimidine derivatives can exhibit antiviral properties. While specific studies on this compound are limited, its structural similarity to active antiviral pyrimidines suggests potential applications in this area .

Anti-inflammatory and Analgesic Effects

The pyrimidine core is known to impart anti-inflammatory and analgesic effects. Compounds with this core have been described with a wide range of biological potential, including the ability to reduce inflammation and pain . This compound could be modified to enhance these properties for medical applications.

Antioxidant Properties

Pyrimidine derivatives have also been reported to have antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is implicated in various diseases. The compound could be explored for its antioxidant capabilities .

Antimalarial Activity

Lastly, the pyrimidine nucleus has been associated with antimalarial activity. Given the ongoing need for new antimalarial drugs, this compound’s derivatives could be investigated for their efficacy against malaria parasites .

Mechanism of Action

Target of Action

It is known that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against several cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions that result in its antiproliferative activity. This is accompanied by a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

Biochemical Pathways

The compound affects the mitochondrial pathway, leading to apoptosis of cancer cells . This involves a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) .

Result of Action

The compound has demonstrated moderate to good antiproliferative activity against several cancer cell lines . In particular, it has shown potent activity and good selectivity between cancer and normal cells . It also evidently inhibited the colony formation of certain cancer cells .

properties

IUPAC Name |

6-[(4-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNSEOHATHTCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

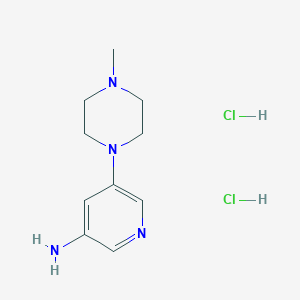

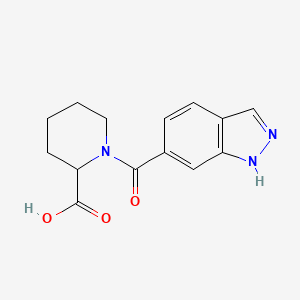

![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)

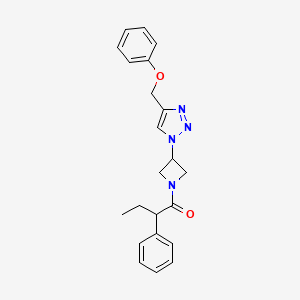

![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)

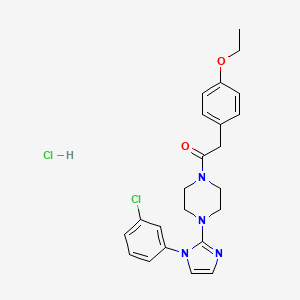

![N-(5-chloro-2-methylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2871111.png)

![2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2871119.png)

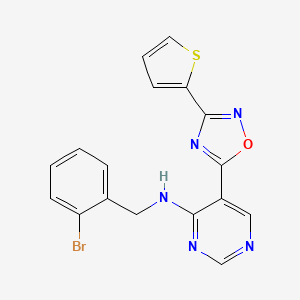

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2871120.png)

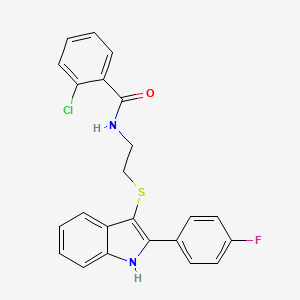

![9-ethoxy-4-(ethylthio)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)